1-[3-[(6-Bromonaphthalen-2-yl)oxymethyl]-4-methoxyphenyl]ethanone
Overview
Description
1-[3-[(6-Bromonaphthalen-2-yl)oxymethyl]-4-methoxyphenyl]ethanone is a complex organic compound with a molecular formula of C18H15BrO3. This compound is characterized by the presence of a bromonaphthalene moiety, an oxymethyl group, and a methoxyphenyl group, making it a unique structure in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-[(6-Bromonaphthalen-2-yl)oxymethyl]-4-methoxyphenyl]ethanone typically involves multiple steps:
Bromination: The initial step involves the bromination of naphthalene to form 6-bromonaphthalene.
Etherification: The bromonaphthalene is then reacted with a suitable alcohol to introduce the oxymethyl group.
Friedel-Crafts Acylation: The final step involves the Friedel-Crafts acylation of the methoxyphenyl group with the bromonaphthalene derivative to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[3-[(6-Bromonaphthalen-2-yl)oxymethyl]-4-methoxyphenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bromonaphthalene moiety.
Substitution: The bromine atom in the naphthalene ring can be substituted with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes.
Scientific Research Applications
1-[3-[(6-Bromonaphthalen-2-yl)oxymethyl]-4-methoxyphenyl]ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[3-[(6-Bromonaphthalen-2-yl)oxymethyl]-4-methoxyphenyl]ethanone involves its interaction with specific molecular targets. The bromonaphthalene moiety can interact with aromatic residues in proteins, while the oxymethyl and methoxyphenyl groups can form hydrogen bonds and other interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(6-Bromonaphthalen-2-yl)ethanone: Similar structure but lacks the oxymethyl and methoxyphenyl groups.
1-(3-Hydroxynaphthalen-2-yl)ethanone: Contains a hydroxyl group instead of the bromine atom.
1-[(6-Bromonaphthalen-2-yl)oxy]propan-2-one: Similar but with a different alkyl chain.
Uniqueness
1-[3-[(6-Bromonaphthalen-2-yl)oxymethyl]-4-methoxyphenyl]ethanone is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the bromonaphthalene moiety, oxymethyl group, and methoxyphenyl group allows for a wide range of chemical modifications and interactions, making it a versatile compound in research and industrial applications.
Properties
IUPAC Name |
1-[3-[(6-bromonaphthalen-2-yl)oxymethyl]-4-methoxyphenyl]ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrO3/c1-13(22)14-5-8-20(23-2)17(9-14)12-24-19-7-4-15-10-18(21)6-3-16(15)11-19/h3-11H,12H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWOJEVKGQDOBIP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OC)COC2=CC3=C(C=C2)C=C(C=C3)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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